Inosine-5'-diphosphoric acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine-5’-diphosphoric acid disodium salt is a naturally occurring nucleotide that plays a crucial role in various metabolic pathways. It consists of an inosine base linked to a diphosphate group and two sodium ions. This compound is involved in nucleic acid synthesis and energy transfer processes, making it a vital intermediate in cellular functions .
Mechanism of Action
Target of Action
Inosine-5’-diphosphoric acid disodium salt, also known as Inosine-5’-diphosphate disodium salt, primarily targets the synthesis of nucleic acids, such as DNA and RNA . It acts as a building block, providing the necessary components for the construction of these essential biomolecules .
Mode of Action
The interaction of Inosine-5’-diphosphoric acid disodium salt with its targets is fundamental to cellular processes. It serves as a precursor for the synthesis of nucleic acids during DNA replication and RNA transcription .
Biochemical Pathways
Inosine-5’-diphosphoric acid disodium salt plays a vital role in various physiological processes within the human body . It is a critical intermediate in metabolic pathways, especially those involved in nucleic acid synthesis and energy transfer .
Result of Action
The molecular and cellular effects of Inosine-5’-diphosphoric acid disodium salt’s action are primarily seen in its role as a precursor for the synthesis of nucleic acids . It provides the necessary components for the construction of DNA and RNA, which are essential for various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosine-5’-diphosphoric acid disodium salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of inosine-5’-diphosphoric acid disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine monophosphate. This intermediate is then enzymatically converted to inosine-5’-diphosphoric acid disodium salt. The final product is isolated and purified using techniques such as ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Inosine-5’-diphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions
Major Products
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various substituted inosine derivatives
Scientific Research Applications
Inosine-5’-diphosphoric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in studying metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: It is used in the production of flavor enhancers and as a component in certain biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- Inosine-5’-monophosphate disodium salt
- Guanosine-5’-diphosphate sodium salt
- Adenosine-5’-triphosphate disodium salt
Uniqueness
Inosine-5’-diphosphoric acid disodium salt is unique due to its specific role in both nucleic acid synthesis and energy transfer. Unlike inosine-5’-monophosphate, which is primarily involved in nucleotide synthesis, inosine-5’-diphosphoric acid disodium salt also participates in energy metabolism. Compared to guanosine-5’-diphosphate and adenosine-5’-triphosphate, it has distinct biochemical properties that make it suitable for specific research and industrial applications .
Properties
CAS No. |
54735-61-4 |
---|---|
Molecular Formula |
C10H12N4Na2O11P2 |
Molecular Weight |
472.15 g/mol |
IUPAC Name |
disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate |
InChI |
InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
VNWWTAAOJQXDNS-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.